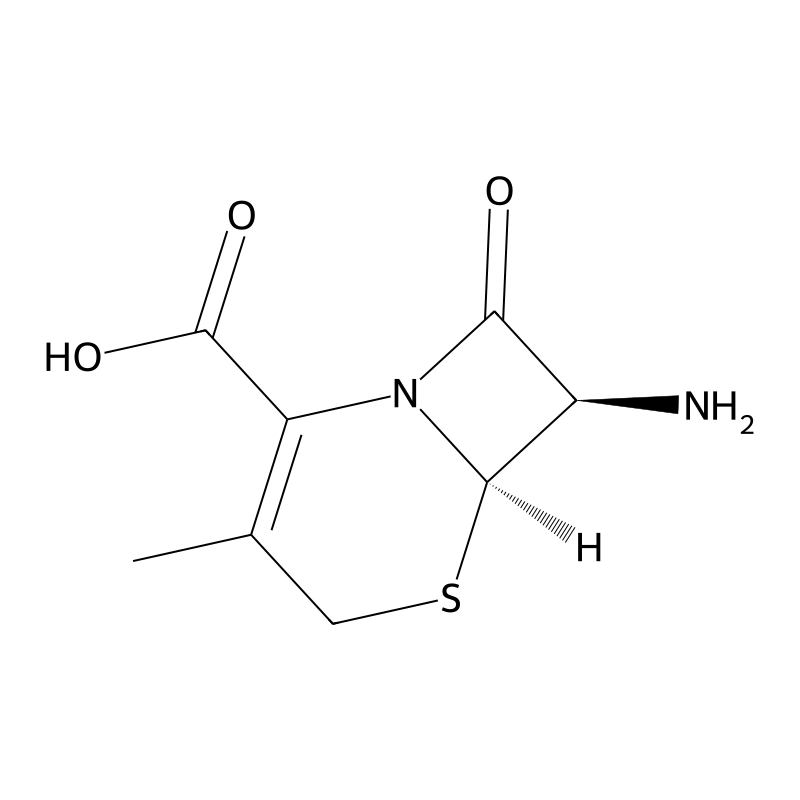

7-Aminodeacetoxycephalosporanic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

7-Aminodeacetoxycephalosporanic acid (7-ADCA), CAS 22252-43-3, is a core structural nucleus for the production of numerous semi-synthetic cephalosporin antibiotics. It serves as the essential starting material for many first-generation oral cephalosporins, including high-volume drugs like cephalexin and cephradine. Its primary industrial relevance stems from its position as a key intermediate in modern, environmentally favorable chemoenzymatic synthesis routes that begin with Penicillin G, offering a more streamlined and less hazardous alternative to older, fully chemical production pathways.

Workflow Fit

Penicillin acylase biocatalysis

Cephalexin, cefradine, cefadroxil

ATPS, ISPR, strain engineering

References

- [1] Process for production of 7-ADCA via expandase activity on penicillin G. US Patent 6,294,363 B1.

- [3] Process for the production of SSC's via expandase activity on penicillin G. US Patent 5,919,680 A.

- [5] Novel bioprocess for preparing 7-ADCA. European Patent EP 0 532 341 A1.

- [6] Pan, S., et al. (2015). Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G. Scientific Reports, 5, 12595.

- [10] Process for preparing cephalosporin compounds from 7-adca. US Patent 3,957,773 A.

- [11] Štěpánek, F., et al. (2018). Theoretical study on enzyme synthesis of cephalexin in a parallel-flow microreactor combined with electrically driven ATPS microextraction. Reaction Chemistry & Engineering, 3(5), 653-663.

- [15] Velasc, J., et al. (2000). Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of Acremonium chrysogenum. Nature Biotechnology, 18(8), 857-861.

- [16] Polgári, D., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 456.

Substituting 7-Aminodeacetoxycephalosporanic acid (7-ADCA) with its close analog, 7-aminocephalosporanic acid (7-ACA), is often unfeasible in established manufacturing workflows for specific oral cephalosporins like cephalexin. The key structural difference is the acetoxymethyl group at the C-3 position of 7-ACA, which is absent in 7-ADCA (replaced by a methyl group). For the synthesis of cephalexin, this acetoxy group is not required and its presence in 7-ACA necessitates an additional, often costly and complex, chemical deacetoxylation step. Procuring 7-ADCA directly bypasses this step, streamlining the synthesis, reducing reagent costs, and minimizing process waste, making it the more economically and environmentally efficient precursor for this specific class of antibiotics.

Substitution Risk

Enables Greener Synthesis Pathways by Avoiding Environmentally Noxious Chemical Ring Expansion

The traditional industrial route to 7-ADCA requires a multi-step, complex chemical ring expansion of Penicillin G, a process described as both expensive and noxious to the environment. Modern bioprocesses, which produce 7-ADCA via fermentation using a recombinant Penicillium chrysogenum strain expressing an expandase enzyme, replace these harsh chemical steps. This enzymatic pathway represents a more sustainable and environmentally friendly manufacturing route, reducing reliance on hazardous reagents and minimizing waste effluent.

| Evidence Dimension | Synthesis Route Environmental Impact |

| Target Compound Data | Produced via an efficient bioprocess using enzymatic ring expansion, avoiding harsh chemicals. |

| Comparator Or Baseline | Traditional chemical synthesis requiring complex, expensive, and environmentally harmful steps. |

| Quantified Difference | Qualitative but significant reduction in hazardous waste and process complexity. |

| Conditions | Industrial-scale production of cephalosporin intermediates. |

For buyers prioritizing green chemistry principles, ESG compliance, and reduced environmental processing costs, 7-ADCA sourced from enzymatic routes is a clear choice over intermediates requiring traditional chemical synthesis.

High Conversion Yield in Enzymatic Synthesis of Cephalexin

7-ADCA is a highly effective substrate for the enzymatic synthesis of cephalexin, a widely used oral antibiotic. Using immobilized penicillin G acylase, the conversion of 7-ADCA to cephalexin can achieve yields of 85% under optimized conditions (pH, temperature, and substrate molar ratios). This high-yield enzymatic coupling with an activated phenylglycine derivative (PGME) is a cornerstone of modern, efficient cephalexin manufacturing. The kinetics of this reaction have been well-studied, confirming 7-ADCA's suitability as the nucleophile in this biotransformation.

| Evidence Dimension | Conversion Yield to Cephalexin |

| Target Compound Data | 85% conversion yield |

| Comparator Or Baseline | Theoretical maximum of 100% |

| Quantified Difference | Approaches theoretical maximum under optimized enzymatic conditions. |

| Conditions | Enzymatic synthesis using immobilized penicillin G acylase with D(-)-phenylglycine methyl ester (PGME). |

For manufacturers of cephalexin, the high, reproducible conversion yield from 7-ADCA directly translates to lower production costs, less unreacted starting material, and simplified downstream purification.

Purity-Linked Usability: Minimizing Impurities for Reproducible API Synthesis

The purity of the 7-ADCA starting material is critical for the quality and safety of the final Active Pharmaceutical Ingredient (API). Impurities in the starting material, such as unreacted precursors or by-products from the synthesis of 7-ADCA itself, can carry through the manufacturing process and contaminate the final drug product. These impurities can affect the efficacy, stability, and safety of the final formulation, necessitating robust quality control and potentially complex purification steps. Procuring high-purity 7-ADCA, with well-characterized and controlled impurity profiles, is essential to ensure reproducible synthesis, minimize downstream purification challenges, and meet stringent regulatory requirements for APIs.

| Evidence Dimension | Impact of Starting Material Purity on Final Product |

| Target Compound Data | High-purity 7-ADCA leads to a cleaner final API with a predictable impurity profile. |

| Comparator Or Baseline | Low-purity 7-ADCA can introduce process-related impurities and degradation products into the final API. |

| Quantified Difference | Reduces the risk of final product batches failing quality specifications (typically <0.1% for any single impurity). |

| Conditions | Good Manufacturing Practice (GMP) synthesis of cephalosporin APIs. |

This directly impacts manufacturing success and regulatory compliance; selecting a 7-ADCA source with a guaranteed high-purity and low-impurity profile de-risks the entire production chain.

High-Volume Manufacturing of First-Generation Oral Cephalosporins

7-ADCA is the direct and preferred precursor for the large-scale industrial synthesis of oral antibiotics like cephalexin and cephradine. Its use in established, high-yield enzymatic acylation processes makes it the most economically viable choice for manufacturers focused on these specific APIs.

Implementation of Green Chemistry Roadmaps in Antibiotic Production

For pharmaceutical manufacturers aiming to reduce their environmental footprint, specifying 7-ADCA produced via enzymatic ring expansion of Penicillin G is a key procurement decision. This choice avoids the hazardous chemicals and waste streams associated with older, purely chemical synthesis routes.

Development of Novel Chemoenzymatic Synthesis Processes

As a well-characterized and commercially available cephalosporin nucleus, 7-ADCA serves as a reliable starting platform for research and development into new or optimized chemoenzymatic pathways for next-generation cephalosporin derivatives.

Application Fit Matrix

References

- [2] Yousuf, U., et al. (2002). Enzymatic production of cephalexin. Pakistan journal of pharmaceutical sciences, 15(2), 25-31.

- [3] Process for the production of SSC's via expandase activity on penicillin G. US Patent 5,919,680 A.

- [10] Process for preparing cephalosporin compounds from 7-adca. US Patent 3,957,773 A.

- [15] Velasc, J., et al. (2000). Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of Acremonium chrysogenum. Nature Biotechnology, 18(8), 857-861.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 51 of 54 companies with hazard statement code(s):;

H317 (98.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (98.04%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

22252-43-3

Explore Compound Types

O4Si-4